molecular formula C8H6F8O3 B1597218 Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate CAS No. 89129-69-1

Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate

Cat. No. B1597218
CAS RN: 89129-69-1
M. Wt: 302.12 g/mol
InChI Key: AXJGVTDNUULIKN-UHFFFAOYSA-N
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Description

“Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate” is a chemical compound with the molecular formula C8H6F8O3 . It is also known by its IUPAC name, methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate” consists of 8 carbon atoms, 6 hydrogen atoms, 8 fluorine atoms, and 3 oxygen atoms . The structure data file (SDF/MOL File) of this molecule contains information about the atoms, bonds, connectivity, and coordinates .

Scientific Research Applications

Chemical Transformations and Synthesis

One study explores the hydrolysis of decafluorocyclohepta-1,4-diene, leading to the synthesis of hexafluoro-dimethoxy-oxabicyclo compounds. This research demonstrates the utility of fluorinated compounds in constructing complex molecular architectures, which could have implications for materials science and pharmaceutical synthesis (Hamor et al., 1977).

Another study highlights the preparation of cyclic ketones through palladium-catalyzed cyclization, illustrating the versatility of fluorinated esters in organic synthesis. This method facilitates the synthesis of methyl dihydrojasmonate, showcasing the potential for creating bioactive molecules (Tsuji et al., 1980).

Intermediates in Synthesis

Research on the synthesis of leukotriene intermediates from cyclohexen-1-one via unsymmetrical ozonolysis underlines the importance of fluorinated compounds as intermediates in the synthesis of biologically relevant molecules. This pathway offers a streamlined approach to accessing complex structures pivotal in medicinal chemistry (Hayes & Wallace, 1990).

Environmental and Biochemical Applications

The study of catechol 2,3-dioxygenase inhibition by chlorocatechol presents a biochemical application of fluorinated compounds, providing insight into enzyme inhibition mechanisms. This research has implications for understanding pollutant degradation processes in environmental biotechnology (Klečka & Gibson, 1981).

Advanced Materials

The synthesis of polyfluorocycloalkenes and exploration of their properties highlight the role of fluorinated compounds in materials science. These studies contribute to the development of novel materials with unique properties, such as resistance to degradation and thermal stability, which are valuable in various industrial applications (Dodsworth et al., 1984).

properties

IUPAC Name

methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F8O3/c1-19-4(18)2-3(17)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGVTDNUULIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382156
Record name Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate

CAS RN

89129-69-1
Record name Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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